molecular formula C16H16N6OS B2511994 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1020978-34-0

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2511994
CAS No.: 1020978-34-0
M. Wt: 340.41
InChI Key: YWGRNADYLUOOQV-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The compound also features pyridazine and pyridine rings, which are six-membered rings containing nitrogen atoms. This unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including amination, coupling, and cyclization to introduce the pyridazine and pyridine rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
  • N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Uniqueness

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(13-2-1-11-24-13)19-10-9-18-14-3-4-15(22-21-14)20-12-5-7-17-8-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGRNADYLUOOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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